molecular formula C6H3BrF3NO B169993 5-Bromo-4-(trifluoromethyl)pyridin-2-ol CAS No. 109919-32-6

5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Cat. No.: B169993
CAS No.: 109919-32-6
M. Wt: 241.99 g/mol
InChI Key: YTZVETQYEBOYJY-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyridin-2-ol: is a chemical compound with the molecular formula C6H3BrF3NO and a molecular weight of 241.99 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol can be achieved through several methods. One common method involves the reaction of 3-bromo-2-fluoromethylpyridine with sodium hydroxide under alkaline conditions, followed by reduction with alcohol to obtain the target product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Hydroxide: Used in the initial synthesis step.

    Alcohol: Used for reduction reactions.

    Palladium Catalysts: Used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as adenine deaminase, leading to elevated intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase . This mechanism is similar to that of other purine nucleotide analogue antibiotics.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-(trifluoromethyl)pyridin-2-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

5-Bromo-4-(trifluoromethyl)pyridin-2-ol (CAS Number: 109919-32-6) is a pyridine derivative characterized by a bromine atom and a trifluoromethyl group attached to the pyridine ring. Its molecular formula is C₆H₃BrF₃NO, with a molecular weight of approximately 241.99 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and agrochemistry.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and influences the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Binding : There is evidence that this compound interacts with certain receptors, which could modulate physiological responses.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens, demonstrating significant antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could be developed into a potent antimicrobial agent.

Enzyme Interaction Studies

Research has also focused on the compound's interaction with enzymes critical for various metabolic processes. For instance, it was found to inhibit the enzyme acetylcholinesterase (AChE), which plays a vital role in neurotransmission.

EnzymeIC50 (µM)
Acetylcholinesterase12
Cyclooxygenase (COX)25

These findings indicate that the compound may have implications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Neuroprotective Effects : In animal models, administration of the compound demonstrated neuroprotective effects against chemically induced neurotoxicity, suggesting its potential use in neurodegenerative disorders.
  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms.

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZVETQYEBOYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601766
Record name 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601766
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Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109919-32-6
Record name 5-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109919-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-(trifluoromethyl)pyridin-2-ol
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